molecular formula C7H8N2OS B1426350 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one CAS No. 1269531-18-1

7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one

Cat. No. B1426350
CAS RN: 1269531-18-1
M. Wt: 168.22 g/mol
InChI Key: ABZPDOZOYXXXQK-UHFFFAOYSA-N
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Description

“7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one” is a chemical compound with the molecular formula C7H8N2OS . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2OS/c10-7-3-5-4-11-2-1-6(5)8-9-7/h1,3,8H,2,4H2,(H,9,10) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 168.22 . It is a solid substance and is stored at room temperature .

Scientific Research Applications

Synthesis and Receptor Affinity

Derivatives of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one have been synthesized as potential ligands at the benzodiazepine receptor. These compounds, including the tricyclic heteroaromatic system, display affinity in the micromolar/submicromolar order when evaluated for their binding affinity at the benzodiazepine receptor in bovine cortical membranes (Primofiore et al., 2005).

Novel Scaffolds and Anticancer Activity

A series of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives were designed and synthesized, showing moderate antitumor activities. The most promising compound demonstrated strong antitumor activities against mTOR kinase and certain cancer cell lines (Zhu et al., 2014). Similarly, another study synthesized novel derivatives bearing a chromone moiety, exhibiting moderate to excellent cytotoxicity against various cancer cell lines (Sun et al., 2016).

Antihypertensive and Antithrombotic Properties

Certain derivatives of this compound have shown significant antihypertensive and antithrombotic properties. For example, 7-amino and 7-acylamino substituted derivatives were synthesized and tested as antihypertensive, antithrombotic, antiulcer, and antiinflammatory agents, displaying notable efficacy (Cignarella et al., 1986).

Anxiolytic Activities

A series of derivatives were synthesized and tested for their ability to displace diazepam from rat brain membranes and to prevent convulsions in mice, exhibiting remarkable anxiolytic activities (Nakao et al., 1990).

Mechanism of Action

While the exact mechanism of action for this compound is not clear, it’s worth noting that similar compounds have shown inhibitory activity in the PI3Kα enzyme assay . The PI3K/Akt/mTOR signaling pathway is often abnormally active in the growth and proliferation of cancer cells, and inhibiting PI3K kinase can effectively block the conduction of these signaling pathways .

Future Directions

The exact action mechanism of this compound is not quite clear right now . Further study will be carried out to identify the exact target in the near future . This could lead to the development of new therapeutic strategies, particularly in the field of cancer treatment.

properties

IUPAC Name

2,5,7,8-tetrahydrothiopyrano[4,3-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c10-7-3-5-4-11-2-1-6(5)8-9-7/h3H,1-2,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZPDOZOYXXXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=CC(=O)NN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one

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